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Compound of Interest

Compound Name: 5, 7-difluoroquinazolin-4(3H)-one

Cat. No.: B1417620

The quinazolinone moiety is a privileged heterocyclic scaffold, forming the core of numerous
natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Its
derivatives have been extensively developed as therapeutic agents, demonstrating anticancer,
anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] Several FDA-approved drugs,
particularly in oncology, are based on this structure, often functioning as kinase inhibitors.[6]

Within this important class of compounds, 5,7-difluoroquinazolin-4(3H)-one (DFQ) serves as
a critical building block and intermediate. The strategic placement of two fluorine atoms on the
benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and
metabolic stability. These modifications can enhance binding affinity to biological targets and
improve pharmacokinetic profiles, making DFQ a valuable precursor in the synthesis of next-
generation therapeutics, such as potent Aurora kinase inhibitors for the treatment of
proliferative diseases.[6]

This guide provides a comprehensive analysis of the core physicochemical properties of 5,7-
difluoroquinazolin-4(3H)-one, offering field-proven insights and experimental protocols to
empower researchers in medicinal chemistry and drug development.

Molecular Structure and Identification

Understanding the fundamental structure of DFQ is the first step in predicting its chemical
behavior and interactions.

e Chemical Formula: CeHaF2N20
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e Molecular Weight: 182.13 g/mol [7][8]

« CAS Number: 379228-58-7[7][8]

e |[UPAC Name: 5,7-difluoro-3,4-dihydroquinazolin-4-one[7]

Structural Identifiers:

« Canonical SMILES: O=C1NC=NC2=CC(F)=CC(F)=C12[7]

e InChl: INChI=1S/C8H4F2N20/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)[7]
e InChl Key: DIQRRDUOMDY XDK-UHFFFAOY SA-N[7]

Caption: 2D structure of 5,7-difluoroquinazolin-4(3H)-one.

Core Physicochemical Properties: A Quantitative
Summary

The interplay of a molecule's physicochemical properties governs its absorption, distribution,
metabolism, and excretion (ADME) profile. The introduction of fluorine atoms has a
pronounced, non-intuitive effect. While highly electronegative, fluorine's small size allows it to
replace hydrogen with minimal steric impact, yet it drastically alters the local electronic
environment, influencing pKa, lipophilicity, and metabolic stability.

The following table summarizes the key computed and experimental properties of DFQ.
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Property

Value

Significance in
Drug Discovery

Source

Molecular Weight

182.13 Da

Complies with
Lipinski's Rule of Five
(<500), favoring good
absorption and

diffusion.

[7](8]

logP (Octanol/Water)

1.01-1.20

Indicates balanced
lipophilicity, crucial for
membrane
permeability without
compromising

aqueous solubility.

[7](8]

Topological Polar
Surface Area (TPSA)

45.75 A2

Suggests good oral
bioavailability and cell
permeability (typically
<140 A2).

[8]

Hydrogen Bond
Donors

The N-H group can
engage in hydrogen
bonding with

biological targets.

[7](8]

Hydrogen Bond

Acceptors

The carbonyl oxygen
and a ring nitrogen
can act as H-bond

acceptors.

[7](8]

Rotatable Bonds

The rigid, fused ring
system reduces
conformational
flexibility, which can
lead to higher binding
affinity.

[8]

Purity

=98%

Standard purity for

commercially

[7](8]
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available research-

grade material.

Expected for a planar,
heterocyclic

Physical Form Solid compound with [9]
moderate molecular

weight.

In-Depth Analysis of Key Parameters
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.

For DFQ, the reported logP values are between 1.01 and 1.20.[7][8] This moderate value is
often considered ideal in drug discovery.

o Causality: The two fluorine atoms increase lipophilicity compared to the parent
quinazolinone, as fluorine is more lipophilic than hydrogen. However, the overall value
remains balanced due to the presence of polar N-H and C=0 groups capable of hydrogen
bonding.

o Field Insight: A logP in the 1-3 range is frequently targeted for orally administered drugs. It is
high enough to facilitate passage through lipid cell membranes but low enough to ensure
sufficient solubility in the agueous environment of the gastrointestinal tract and blood.
Compounds that are excessively lipophilic (logP > 5) often suffer from poor solubility, high
plasma protein binding, and rapid metabolism.

Solubility

While quantitative aqueous solubility data is not publicly documented, we can infer its
characteristics. The molecule possesses both hydrophobic (difluorinated benzene ring) and
hydrophilic (amide group) features. It is expected to be poorly soluble in water but soluble in
organic solvents like DMSO and DMF, which is typical for such heterocyclic compounds used in
screening and synthesis.

Spectroscopic Profile
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Characterization and quality control of DFQ rely on standard spectroscopic methods.

e Mass Spectrometry (MS): The monoisotopic mass is 182.02917 Da.[10] In electrospray
ionization (ESI), it would be expected to show a prominent ion at m/z 183.03645 [M+H]* in
positive mode and 181.02189 [M-H]~ in negative mode.[10]

e UV-Vis and Fluorescence: While specific data for the parent DFQ is sparse, studies on its
derivatives confirm that the quinazolinone scaffold is chromophoric. These derivatives have
been investigated for their photophysical properties, including UV-Vis absorption and
fluorescence, which are influenced by solvent polarity and substitution patterns.[11]

» Nuclear Magnetic Resonance (NMR):

o 'H NMR: Expect signals for the three aromatic/vinylic protons, with splitting patterns
influenced by both H-H and H-F coupling. The N-H proton will likely appear as a broad
singlet.

o 1%F NMR: Expect two distinct signals for the non-equivalent fluorine atoms at positions 5
and 7, with coupling to nearby protons.

o 183C NMR: The spectrum will show eight distinct carbon signals. The C-F carbons will
appear as doublets due to one-bond C-F coupling, which is a characteristic diagnostic
feature.

Synthesis and Role as a Chemical Intermediate

DFQ is not just a compound for theoretical study; it is a practical intermediate in multi-step

organic synthesis.
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Starting Materials
(e.g., 2-Amino-4,6-difluorobenzoic acid)

Cyclization Reaction
(e.g., with Formamide or
Isatoic Anhydride Route)

5,7-Difluoroquinazolin-4(3H)-one
(Purified Intermediate)

Further Functionalization
(e.g., N-alkylation, Suzuki coupling)

Final Bioactive Molecule
(e.g., Aurora Kinase Inhibitor)

Click to download full resolution via product page
Caption: Generalized synthetic workflow involving DFQ.

The quinazolinone ring system is typically formed via cyclocondensation reactions.[11]
Methods include heating the corresponding anthranilic acid with formamide or using a one-pot
reaction with isatoic anhydride and ammonium acetate.[11] Its primary value lies in its use as a
scaffold. For instance, it was used in the process development for an efficient manufacturing
route of AZD0530, a Src kinase inhibitor.[12] The N3-proton can be deprotonated and alkylated,
or the core can be further modified to produce libraries of compounds for high-throughput
screening.
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Experimental Protocol: Determination of LogP
(Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the octanol-water
partition coefficient, a self-validating system for ensuring data trustworthiness.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After
reaching equilibrium, the concentration of the compound in each phase is measured (typically
by UV-Vis spectroscopy or HPLC). The ratio of these concentrations gives the partition
coefficient.

Materials:

5,7-difluoroquinazolin-4(3H)-one

e n-Octanol (reagent grade, pre-saturated with water)
» Deionized water (pre-saturated with n-octanol)

e Separatory funnel or centrifuge tubes

e UV-Vis Spectrophotometer or HPLC system

e Volumetric flasks and pipettes

e Mechanical shaker or vortex mixer
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1. Prepare Pre-Saturated Solvents
(Mix Octanol & Water, let separate)

2. Prepare Stock Solution
(DFQ in Octanol)
3. Add Aqueous Phase
(Add water to stock solution in tube)

l

4. Equilibrate
(Shake vigorously for 1h, then centrifuge to separate layers)

l

5. Sample Each Phase
(Carefully remove aliquots from octanol and aqueous layers)

l

6. Quantify Concentration
(Measure absorbance or peak area via UV-Vis/HPLC)

7. Calculate LogP
(Logio([DFQ]octanol / [DFQ]water))

Click to download full resolution via product page

Caption: Experimental workflow for LogP determination.

Step-by-Step Methodology:

e Solvent Preparation: Vigorously mix equal volumes of n-octanol and deionized water for 1
hour. Allow the phases to separate overnight. Use the octanol phase for the stock solution
and the aqueous phase for partitioning. This pre-saturation step is critical to prevent volume
changes during the experiment.
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o Standard Curve: Prepare a series of known concentrations of DFQ in n-octanol. Measure
their absorbance at the A_max (determined by an initial scan) or their peak area by HPLC to
generate a standard curve.

 Partitioning: Accurately weigh a small amount of DFQ and dissolve it in the pre-saturated n-
octanol to create a stock solution of known concentration.

e Mixing: In a centrifuge tube, combine a precise volume of the octanol stock solution with a
precise volume of the pre-saturated water (e.g., 5 mL of each).

o Equilibration: Seal the tube and shake it vigorously using a mechanical shaker at a constant
temperature (e.g., 25°C) for at least 1 hour to ensure equilibrium is reached.

o Phase Separation: Centrifuge the tube for 20 minutes at 3000 rpm to achieve complete
separation of the two phases.

o Quantification: Carefully withdraw an aliquot from the upper n-octanol layer. Determine its
concentration using the previously generated standard curve. The concentration in the
aqueous layer can be determined by mass balance or by direct measurement if the
concentration is above the detection limit.

» Calculation:
o P =[Concentration]_octanol / [Concentration]_water
o logP =logio(P)
o The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

5,7-difluoroquinazolin-4(3H)-one is a heterocyclic compound of significant interest in
medicinal chemistry. Its physicochemical properties—characterized by balanced lipophilicity, a
rigid planar structure, and specific hydrogen bonding capabilities—make it an excellent scaffold
for the design of targeted therapeutics. The strategic incorporation of fluorine atoms enhances
its drug-like properties, positioning it as a key intermediate in the synthesis of advanced clinical
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candidates. A thorough understanding of the properties detailed in this guide is essential for
any researcher aiming to leverage this potent chemical entity in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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